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molecular formula C11H13FO2 B3107859 3-(4-Fluorophenyl)pentanoic acid CAS No. 162549-20-4

3-(4-Fluorophenyl)pentanoic acid

Cat. No. B3107859
M. Wt: 196.22 g/mol
InChI Key: CAQPQVXWKXGBJO-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

This compound was prepared in an analogous manner to Example 18c with the replacement of 3-(4-fluorophenyl)butyrate with ethyl 3-(4-fluorophenyl)valerate (38.95 g 0.144 mol, containing 29% triethyl phosphoneacetate) and using an excess of 85% potassium hydroxide (18.05 g, 0.273 mol, Mallinckrodt). The dichloromethane layers were combined, washed with deionized water (50 ml) and concentrated by spin evaporation in vacuo. The residue was crystallized from hexanes to give 23.47 g (83%) of 3-(4-flurophenyl)valeric acid as a white crystalline solid: NMR (DMSO-d6): d 12 (s, 1H), 7.28-7.24 (m, 2H), 7.14-7.08 (m, 2H), 2.91-2.89 (m, 1H), 2.64-2.41 (m, 2H), 1.66-162 (m, 1H), 1.56-1.51 (m, 1H), 0.71 (t, 3H, J=7.3 Hz).
Name
ethyl 3-(4-fluorophenyl)valerate
Quantity
38.95 g
Type
reactant
Reaction Step One
Quantity
18.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:15][CH3:16])[CH2:9][C:10]([O:12]CC)=[O:11])=[CH:4][CH:3]=1.[OH-].[K+]>ClCCl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH2:15][CH3:16])[CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-(4-fluorophenyl)valerate
Quantity
38.95 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)OCC)CC
Step Two
Name
Quantity
18.05 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with deionized water (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by spin evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 23.47 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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